Superior CDK1/Cyclin B Inhibition: TMX-2138 vs. TMX-2172
TMX-2138 demonstrates significantly more potent inhibition of CDK1/cyclin B (IC50 = 8.7 nM) compared to its analog TMX-2172 (IC50 = 20.3 nM) [1]. This represents a 2.3-fold increase in potency against a kinase whose inhibition is often associated with toxicity. For research focused on CDK1-dependent mechanisms, TMX-2138 offers a more effective tool for achieving robust target engagement at lower concentrations than TMX-2172.
| Evidence Dimension | CDK1/cyclin B Inhibition |
|---|---|
| Target Compound Data | IC50 = 8.7 nM |
| Comparator Or Baseline | TMX-2172 IC50 = 20.3 nM |
| Quantified Difference | 2.3-fold more potent |
| Conditions | In vitro enzymatic assay using recombinant CDK1/cyclin B complex |
Why This Matters
For researchers studying CDK1-driven biology, this potency difference means TMX-2138 can achieve complete target inhibition at lower doses, reducing the risk of off-target effects compared to a less potent analog.
- [1] Teng, M., et al. (2020). Table 3. Angewandte Chemie International Edition, 59(33), 13865-13870. View Source
